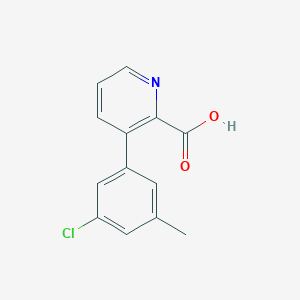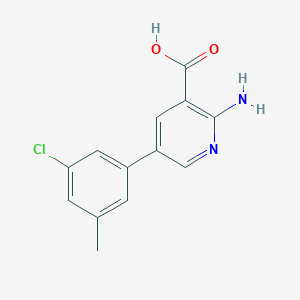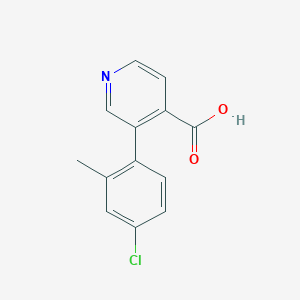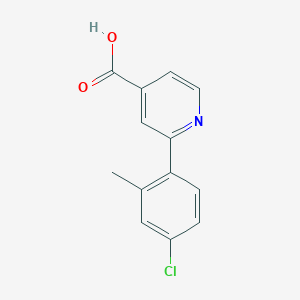
5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid: is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylbenzaldehyde and 3-cyanopyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate is then cyclized to form the pyridine ring.
Hydrolysis: The nitrile group in the intermediate is hydrolyzed to form the carboxylic acid group, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are chosen to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxaldehyde or 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(4-Chloro-2-methylphenyl)pyridine-3-methanol or 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe or marker in biological assays to study cellular processes.
Industry:
Agriculture: The compound or its derivatives may be used in the development of agrochemicals, such as herbicides or pesticides.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- **4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
- **4-Chloro-pyridine-2-carboxylic acid methyl ester
- **Pyrimidine-derived indole ribonucleosides
Comparison:
Structural Differences: The presence of different substituents on the aromatic ring or the pyridine ring can significantly alter the compound’s properties and reactivity.
Reactivity: The position and type of substituents affect the compound’s reactivity in chemical reactions. For example, the presence of a chlorine atom can influence nucleophilic substitution reactions.
Applications: While similar compounds may have overlapping applications, specific structural features can make 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid more suitable for certain applications, such as drug development or material science.
Eigenschaften
IUPAC Name |
5-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-11(14)2-3-12(8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSBYCWJDMCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687644 |
Source


|
| Record name | 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-33-9 |
Source


|
| Record name | 5-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














